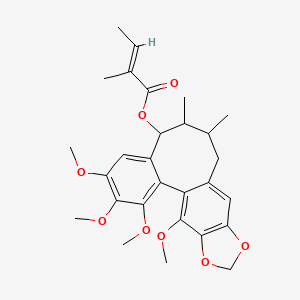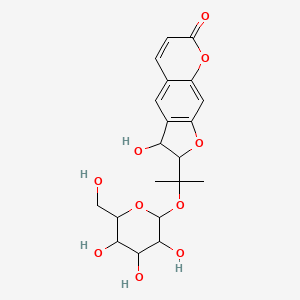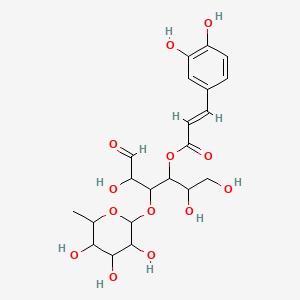
4-(Difluoromethoxy)cyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring, which is further substituted with a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)cyclohexane-1-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the formation of the carbaldehyde group. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a strong base to form the difluoromethoxycyclohexane intermediate. This intermediate is then subjected to oxidation reactions to introduce the carbaldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the compound is produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid.
Reduction: 4-(Difluoromethoxy)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethoxy)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-(Difluoromethoxy)cyclohexane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
4-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Trifluoromethoxy)cyclohexane-1-carbaldehyde: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.
Cyclohexane-1-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Difluoromethoxy)cyclohexane-1-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine substitution on chemical reactivity and biological activity.
特性
IUPAC Name |
4-(difluoromethoxy)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWRLOAOOXISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
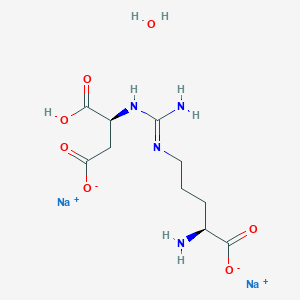
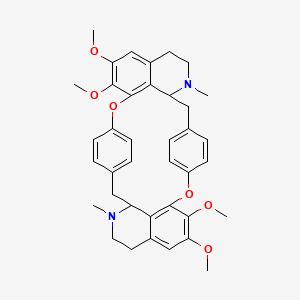
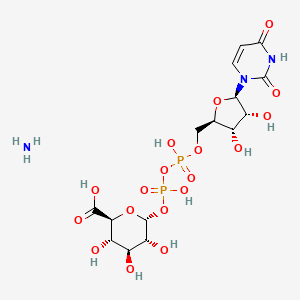
![5-[2-[(2-acetamido-4-methylpentanoyl)amino]propanoylamino]-N-butyl-4-hydroxy-2,7-dimethyloctanamide](/img/structure/B8260048.png)

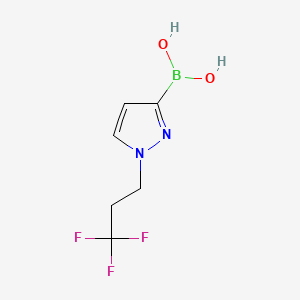
![(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline](/img/structure/B8260071.png)
![8-Bromobenzofuro[3,2-b]pyridine](/img/structure/B8260075.png)
![7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8260083.png)

